molecular formula C11H10N2O2S2 B8360929 5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole CAS No. 365996-64-1

5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole

Cat. No. B8360929
M. Wt: 266.3 g/mol
InChI Key: YLYWGSBFXXMBHD-UHFFFAOYSA-N
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Patent
US07192968B2

Procedure details

A mixture of 5-(benzenesulfonyl)-4,6-dihydro-5H-pyrrolo[3,4-d]thiazole (800 mg), phenol (800 μl) and 47% hydrobromic acid (5.00 ml) was heated under reflux for 2 hours. After the reaction mixture was cooled to room temperature, ethyl acetate and water were added to conduct liquid separation. The-resultant water layer was concentrated under reduced pressure. Ethyl acetate was added to the residue, colorless powder deposited was collected by filtration to obtain the title compound (521 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
800 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(S([N:10]2[CH2:17][C:16]3[S:15][CH:14]=[N:13][C:12]=3[CH2:11]2)(=O)=O)C=CC=CC=1.C1(O)C=CC=CC=1.[BrH:25].C(OCC)(=O)C>O>[BrH:25].[S:15]1[C:16]2[CH2:17][NH:10][CH2:11][C:12]=2[N:13]=[CH:14]1 |f:5.6|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1CC=2N=CSC2C1
Name
Quantity
800 μL
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
5 mL
Type
reactant
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
liquid separation
CONCENTRATION
Type
CONCENTRATION
Details
The-resultant water layer was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to the residue, colorless powder
FILTRATION
Type
FILTRATION
Details
deposited was collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Br.S1C=NC2=C1CNC2
Measurements
Type Value Analysis
AMOUNT: MASS 521 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.